molecular formula C22H17N3O4S B2784892 1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 620589-11-9

1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2784892
CAS No.: 620589-11-9
M. Wt: 419.46
InChI Key: FBLWIDHQLSQFBK-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered interest due to its potential biological activities, including antioxidant properties and inhibitory effects against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multicomponent reaction that allows for the incorporation of various substituents. For instance, the synthesis can be achieved through the reaction of 5-methyl-1,3,4-thiadiazole with appropriate chromeno derivatives under mild conditions, yielding high purity products .

Table 1: Crystallographic Data

ParameterValue
Space GroupP2₁/n
Cell Parametersa = 13.513 Å
b = 4.189 Å
c = 27.577 Å
β = 94.12°
Molecules per Unit CellZ = 4

Antioxidant Activity

Research indicates that chromeno-pyrrole compounds exhibit significant antioxidant activity. The presence of the thiadiazole moiety enhances this property by stabilizing free radicals and reducing oxidative stress in biological systems .

Antimicrobial Properties

Studies have shown that derivatives containing thiadiazole rings possess antimicrobial activities against various pathogens including Staphylococcus aureus and Candida species . The mechanism is believed to involve disruption of microbial cell membranes.

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. In vitro assays demonstrate that certain derivatives can selectively inhibit MAO-A and MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of various chromeno-pyrrole derivatives using DPPH radical scavenging assays. The results indicated that the compound significantly reduced DPPH radicals in a concentration-dependent manner.
  • Antimicrobial Testing : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations compared to standard antibiotics.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazole moiety is known for its effectiveness against various bacterial strains and fungi. Research has shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess similar properties .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer activities. Compounds featuring the chromeno-pyrrole framework have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific interactions at the molecular level could lead to the development of new anticancer agents based on this compound .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of thiadiazole-containing compounds. Studies suggest that these compounds can modulate inflammatory pathways and reduce cytokine production. This application is particularly relevant for chronic inflammatory diseases where inflammation plays a critical role .

Pesticide Development

The compound's bioactive potential may extend to agricultural applications as a natural pesticide or herbicide. Given the increasing concern over synthetic pesticides and their environmental impact, compounds like this compound could serve as eco-friendly alternatives. Preliminary studies on related thiadiazole derivatives indicate effective pest control properties against common agricultural pests .

Plant Growth Regulators

Research into plant growth regulators has identified thiadiazole derivatives as promising candidates for enhancing plant growth and resistance to stressors. The ability to modulate plant metabolism and growth responses could lead to improved crop yields and resilience against adverse environmental conditions .

Organic Electronics

The unique electronic properties of compounds containing thiadiazole and chromeno-pyrrole structures make them suitable candidates for applications in organic electronics. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to their favorable charge transport characteristics .

Properties

IUPAC Name

1-(3-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-3-28-14-8-6-7-13(11-14)18-17-19(26)15-9-4-5-10-16(15)29-20(17)21(27)25(18)22-24-23-12(2)30-22/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLWIDHQLSQFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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